![molecular formula C6H9N B13498460 (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions typically require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various amine derivatives, functionalized bicyclic compounds, and oxidized products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2,3-diol: A similar bicyclic compound with hydroxyl groups instead of a nitrogen atom.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another azabicyclic compound with a ketone functional group.
3-Azabicyclo[3.1.1]heptane: A structurally related compound with a different ring system.
Uniqueness
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and interaction capabilities, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H9N |
|---|---|
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
(1S,4R)-7-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2/t5-,6+ |
InChI-Schlüssel |
DLAUQDHZCKKXBK-OLQVQODUSA-N |
Isomerische SMILES |
C1C[C@H]2C=C[C@@H]1N2 |
Kanonische SMILES |
C1CC2C=CC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
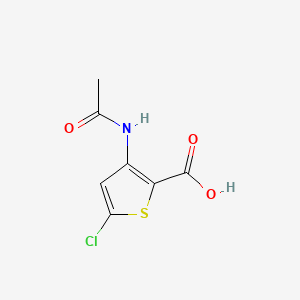
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
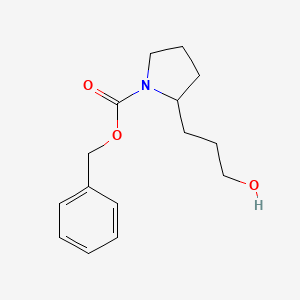
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
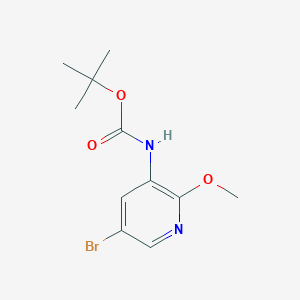
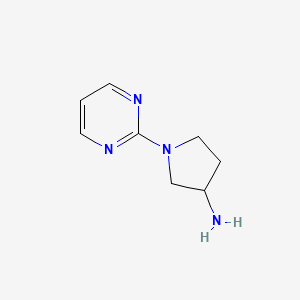
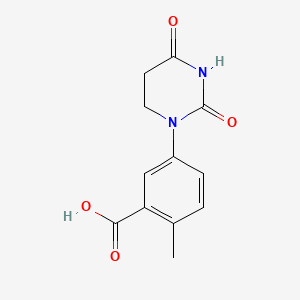
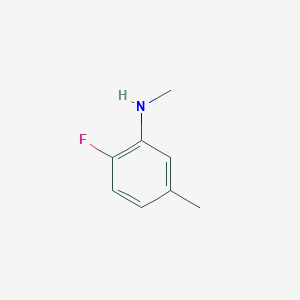
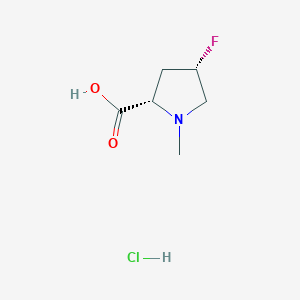
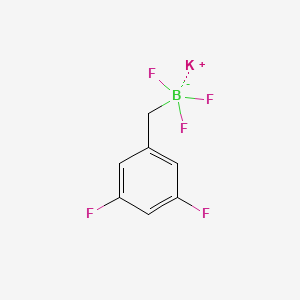
![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
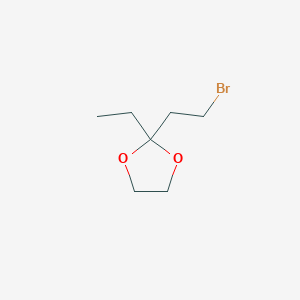
![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
